3-Benzoyl-7-diethylaminocoumarin
Overview
Description
3-Benzoyl-7-diethylaminocoumarin is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Potential
A study highlighted the anti-mitotic potential of a novel synthetic coumarin-based compound, showcasing its effects against drug-resistant cancer cells. This compound destabilizes microtubules, leading to mitotic arrest and enhancing caspase-dependent apoptotic cell death, indicating its promise as a microtubule inhibitor for chemotherapy (Kim et al., 2012).
Photoluminescence and Electroluminescence
Coumarin derivatives have been synthesized and characterized for their photo- and electro-luminescence properties. These compounds exhibit strong blue and blue-green emissions under ultraviolet light, making them suitable for use in electroluminescent devices (Yu et al., 2010).
Chemosensing
Certain coumarin dyes have been designed and synthesized for selective recognition of Cu(II) and Ni(II) ions in aqueous solutions. These dyes exhibit significant changes in absorption and fluorescence upon interaction with these metal ions, suggesting their utility as optical chemosensors (Li et al., 2011).
Fluorescence Probes for Copper Detection
Coumarin-based fluorescence probes have shown an instant turn-off fluorescence response to Cu2+ ions, highlighting their applicability in detecting copper in ethanol-water mixtures. These probes operate based on intramolecular charge transfer (ICT) mechanisms, providing a selective and sensitive method for copper ion detection (Karaoğlu et al., 2017).
Synthesis of Laser Dyes
A novel method for synthesizing coumarin laser dyes under microwave irradiation has been developed, offering a high-yield, solvent-free approach. This advancement is significant for the production of dyes used in various industries, indicating the versatility and economic benefit of this synthetic method (Bakhtiari et al., 2014).
Mechanism of Action
Target of Action
3-Benzoyl-7-diethylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties Coumarins are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism . The impact on these pathways can lead to a range of downstream effects, including modulation of immune response, alteration of cellular function, and potential therapeutic effects.
Result of Action
Coumarins are known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways . These effects can contribute to the compound’s overall biological activity and potential therapeutic effects.
Action Environment
The action of this compound, like other coumarins, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
3-Benzoyl-7-diethylaminocoumarin is a reagent for the derivatisation of amines and proteins . It has been used for labelling synthetic peptides for high-throughput detection
Cellular Effects
Given its role in the derivatisation of amines and proteins, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with amines and proteins, potentially influencing their function
Properties
IUPAC Name |
3-benzoyl-7-(diethylamino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJWBWVJUAOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399123 | |
Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77016-78-5 | |
Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.